

# **Application Notes and Protocols for Visible- Light Mediated Synthesis of Thioesters**

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The synthesis of thioesters, crucial intermediates in organic chemistry and building blocks for biologically active molecules, has been revolutionized by the advent of visible-light photoredox catalysis. These methods offer milder, more efficient, and often more sustainable alternatives to traditional approaches. This document provides detailed application notes and experimental protocols for several key visible-light mediated strategies for thioester synthesis, designed to be a practical guide for researchers in academic and industrial settings.

# Introduction to Photocatalytic Thioester Synthesis

Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to generate radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to the formation of carbon-sulfur (C-S) bonds, providing access to a wide array of thioesters from readily available starting materials. The protocols outlined below highlight different approaches, including photocatalyst-free methods, organocatalyzed reactions, and thiol-free syntheses.

# Protocol 1: Photocatalyst-Free Synthesis from Thiocarboxylic Acids and Thiols

A novel and efficient method for thioester synthesis involves the use of thiocarboxylic acids which act as both a reactant and a one-electron reducing agent upon photoexcitation,



eliminating the need for an external photocatalyst.[1][2] This approach is characterized by its operational simplicity and broad substrate scope.[1][3]

### **General Reaction Mechanism**

The proposed mechanism begins with the deprotonation of the thiocarboxylic acid by a base to form a thiocarboxylate anion.[3] Upon irradiation with blue light, this anion is excited and undergoes a single-electron transfer (SET) with molecular oxygen to generate a thioacyl radical and a superoxide radical anion.[3] The thioacyl radical then combines with a thiol to form the thioester product.

Caption: Proposed mechanism for photocatalyst-free thioester synthesis.

### **Experimental Protocol**

A representative procedure for the synthesis of S-phenyl benzothioate is as follows:

- To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add thiobenzoic acid (1.0 mmol, 1.0 equiv), thiophenol (1.2 mmol, 1.2 equiv), and triethylamine (2.0 mmol, 2.0 equiv).
- Add acetonitrile (ACN, 5 mL) as the solvent.
- The flask is then irradiated with a blue LED lamp (40 W) at room temperature with continuous stirring.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion (typically 6-12 hours), the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure thioester.

### **Data Presentation**



Entry	Thioacid	Thiol	Yield (%)
1	Thiobenzoic acid	4-Methylthiophenol	92
2	Thiobenzoic acid	4-Chlorothiophenol	88
3	Thiobenzoic acid	2-Naphthalenethiol	90
4	4-Methylthiobenzoic acid	Thiophenol	85
5	4-Chlorothiobenzoic acid	Thiophenol	82
6	Thiobenzoic acid	Cyclohexanethiol	75

Table 1. Substrate scope for the photocatalyst-free synthesis of thioesters.[3]

# Protocol 2: Eosin Y-Catalyzed Synthesis from Aldehydes and Thiols

Eosin Y, an inexpensive and readily available organic dye, serves as an efficient metal-free photocatalyst for the synthesis of thioesters from aldehydes and thiols.[4] This method proceeds via a cross-dehydrogenative coupling mechanism.

### **General Reaction Mechanism**

The reaction is initiated by the photoexcitation of Eosin Y, which then promotes the formation of an acyl radical from the aldehyde. This acyl radical is subsequently trapped by a disulfide, generated in situ from the thiol, to yield the thioester.[4]

Caption: Simplified workflow for Eosin Y-catalyzed thioester synthesis.

### **Experimental Protocol**

A typical procedure for the Eosin Y-catalyzed synthesis of S-phenyl benzothioate is as follows:

• In a 10 mL Schlenk tube, dissolve benzaldehyde (0.5 mmol, 1.0 equiv), thiophenol (1.2 mmol, 2.4 equiv), and Eosin Y (2 mol%).



- Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 mmol, 3.0 equiv) as an oxidant.
- Add dimethyl sulfoxide (DMSO, 2 mL) as the solvent.
- The reaction mixture is stirred under an air atmosphere and irradiated with a green LED lamp (20 W) at room temperature.
- After completion of the reaction (monitored by TLC, typically 8-16 hours), the mixture is diluted with water and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The residue is purified by column chromatography on silica gel to give the desired thioester.

**Data Presentation** 

Entry	Aldehyde	Thiol	Yield (%)
1	Benzaldehyde	Thiophenol	95
2	4- Methylbenzaldehyde	Thiophenol	92
3	4- Chlorobenzaldehyde	Thiophenol	89
4	Benzaldehyde	4-Methylthiophenol	93
5	Benzaldehyde	4-Chlorothiophenol	85
6	Cinnamaldehyde	Thiophenol	78

Table 2. Substrate scope for the Eosin Y-catalyzed synthesis of thioesters.[4]

# Protocol 3: Thiol-Free Synthesis from Aryl Halides and Carboxylic Acids

A groundbreaking approach circumvents the use of odorous and unstable thiols by employing tetramethylthiourea as both a sulfur source and a potent photoreductant.[5][6] This method



allows for the synthesis of thioesters from readily available aryl halides and carboxylic acids.[5]

### **General Reaction Mechanism**

Upon irradiation with purple light, tetramethylthiourea is excited and acts as a strong reductant, activating the aryl halide via single-electron transfer to generate an aryl radical.[5][6] This radical is then trapped by another molecule of tetramethylthiourea to form an isothiouronium intermediate, which is subsequently attacked by a carboxylic acid to furnish the thioester product.[5][6]

Caption: Logical workflow for thiol-free thioester synthesis.

### **Experimental Protocol**

A representative procedure for the thiol-free synthesis of S-phenyl cyclohexanecarbothioate is as follows:

- To a 0.2 mmol scale reaction vial, add iodobenzene (3.0 equiv), cyclohexanecarboxylic acid (1.0 equiv), and 1,1,3,3-tetramethylthiourea (3.0 equiv).
- Add dimethyl sulfoxide (DMSO) as the solvent.
- The vial is sealed and the mixture is stirred at 40 °C under irradiation from a 405 nm purple LED.[6]
- After 12-24 hours, the reaction mixture is diluted with water and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the pure thioester.

### **Data Presentation**



Entry	Aryl Halide	Carboxylic Acid	Yield (%)
1	4-lodobenzonitrile	Cyclohexanecarboxyli c acid	95
2	4- Bromoacetophenone	Cyclohexanecarboxyli c acid	80
3	4- Chloroacetophenone	Cyclohexanecarboxyli c acid	75
4	lodobenzene	Benzoic acid	88
5	lodobenzene	Acetic acid	70
6	1-lodonaphthalene	Cyclohexanecarboxyli c acid	91

Table 3. Substrate scope for the thiol-free synthesis of thioesters.[6]

### Conclusion

The visible-light mediated synthesis of thioesters represents a significant advancement in synthetic organic chemistry, offering mild, efficient, and versatile methodologies. The protocols detailed herein provide a starting point for researchers to explore these powerful transformations. The choice of method will depend on the available starting materials and the desired thioester product. These strategies are amenable to the synthesis of a wide range of thioesters, including those relevant to drug discovery and materials science.

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## References

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